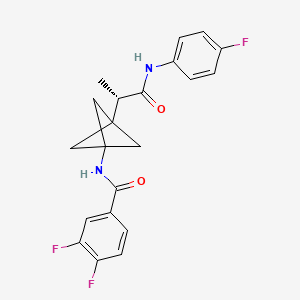
Preladenant-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. This compound is primarily investigated for its potential therapeutic effects in treating Parkinson’s disease. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Preladenant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Preladenant-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the deuterated methoxy group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Preladenant-d3 undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which are used to study the structure-activity relationship and optimize the pharmacological properties of the compound.
科学研究应用
Preladenant-d3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and stability of Preladenant.
Biology: Investigating the interaction of Preladenant with adenosine 2A receptors.
Medicine: Exploring the therapeutic potential of Preladenant in treating Parkinson’s disease and other neurological disorders.
Industry: Developing radiotracers for imaging adenosine 2A receptors in tumors.
作用机制
Preladenant-d3 exerts its effects by selectively antagonizing the adenosine 2A receptor. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release and modulation of immune responses. By blocking this receptor, this compound can reduce the symptoms of Parkinson’s disease and potentially improve motor function .
相似化合物的比较
Similar Compounds
SCH 412348: Another selective adenosine 2A receptor antagonist with similar pharmacological properties.
Istradefylline: A clinically approved adenosine 2A receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
Preladenant-d3 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research.
Conclusion
This compound is a significant compound in the field of medicinal chemistry, offering valuable insights into the treatment of neurological disorders. Its unique properties and extensive research applications make it a promising candidate for further investigation and development.
属性
分子式 |
C25H29N9O3 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
4-(furan-2-yl)-10-[2-[4-[4-[2-(trideuteriomethoxy)ethoxy]phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)/i1D3 |
InChI 键 |
DTYWJKSSUANMHD-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
规范 SMILES |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




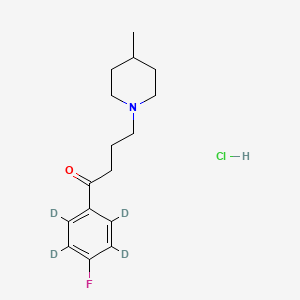
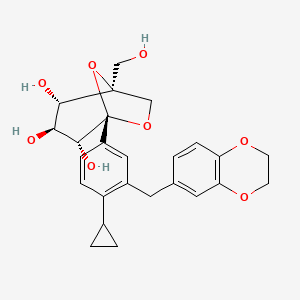

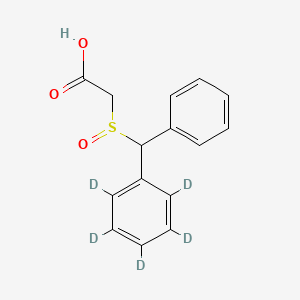

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

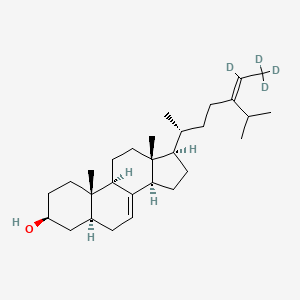
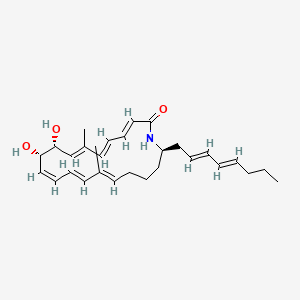
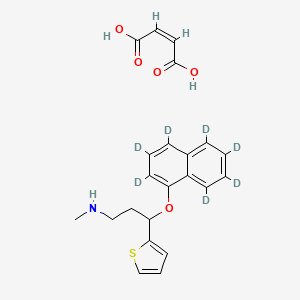
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
